1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
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Overview
Description
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a chemical compound with the molecular formula C9H16N2OS and a molecular weight of 200.3 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The ethoxymethyl and methyl groups attached to the thiazole ring contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves several stepsThe reaction conditions typically involve the use of reagents such as ethyl bromide, methylamine, and thioamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The ethoxymethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxymethyl and methyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine can be compared with other thiazole derivatives, such as:
2-(Ethoxymethyl)-4-methylthiazole: Lacks the ethan-1-amine group, resulting in different chemical properties.
4-Methylthiazole: Lacks both the ethoxymethyl and ethan-1-amine groups, making it less complex.
Thiazole: The simplest form, lacking all substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-4-12-5-8-11-7(3)9(13-8)6(2)10/h6H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDHAAAHCVMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=C(S1)C(C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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